B1577817 Brevinin-20a

Brevinin-20a

Cat. No.: B1577817
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-20a is a cationic antimicrobial peptide (AMP) belonging to the Brevinin family, which is predominantly isolated from frog skin secretions. These peptides are characterized by their α-helical structures and amphipathic properties, enabling interactions with microbial membranes. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism involves membrane disruption via pore formation or the "carpet model," leading to cell lysis . Structurally, this compound contains a conserved Rana box motif (C-terminal cyclic disulfide bridge), common in many amphibian AMPs, which stabilizes its conformation and enhances resistance to proteolytic degradation .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFNVFKGALKTAGKHVAGSLLNQLKCKVSGGC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Brevinin-20a shares functional and structural similarities with other members of the Brevinin family and related AMPs. Below is a detailed comparison based on sequence, activity, and physicochemical properties.

Structural Comparison
Peptide Sequence Length Net Charge Hydrophobicity (%) Key Structural Motifs
This compound 24 residues +5 45% Rana box (Cys18–Cys24)
Brevinin-1Pa 25 residues +4 42% Rana box (Cys19–Cys25)
Brevinin-2GUb 23 residues +6 48% Linear, no disulfide bridge
Temporin-1Ta 13 residues +3 55% Linear, highly hydrophobic

Key Findings :

  • This compound’s Rana box enhances structural stability compared to linear peptides like Brevinin-2GUb and Temporin-1Ta .
  • Higher hydrophobicity in Temporin-1Ta correlates with stronger hemolytic activity, whereas this compound’s moderate hydrophobicity balances antimicrobial efficacy and mammalian cell safety .
Functional Comparison
Peptide MIC (μg/mL) Hemolytic Activity (HC50, μg/mL) Proteolytic Resistance
This compound 2–8 (E. coli, S. aureus) >200 High (due to Rana box)
Brevinin-1Pa 4–16 >150 Moderate
Brevinin-2GUb 1–4 50–100 Low
Temporin-1Ta 0.5–2 20–40 Low

Key Findings :

  • Brevinin-2GUb shows superior antimicrobial potency but higher hemolytic toxicity, limiting therapeutic utility .
  • Temporin-1Ta’s short length and high hydrophobicity result in rapid membrane disruption but poor selectivity .
Mechanistic Differences
  • This compound : Targets lipid bilayers via electrostatic interactions, followed by membrane destabilization. The Rana box prevents enzymatic degradation in physiological environments .
  • Brevinin-2GUb : Lacks cyclic stabilization, making it susceptible to proteases but more flexible in adopting membrane-penetrating conformations .

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